Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester
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Overview
Description
“Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester” is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . It is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors .
Synthesis Analysis
The synthesis of “this compound” involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a boronic ester group (Bpin). The Bpin group is remarkably small, with the planarity of the oxygen-boron-oxygen motif playing an important role in minimizing steric interactions .Chemical Reactions Analysis
The chemical reactions involving “this compound” include the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Suzuki Coupling Reactions
Boronic acid pinacol esters are pivotal in Suzuki coupling reactions, a prominent method for forming carbon-carbon bonds in the synthesis of complex molecules. The stability and reactivity of these esters, such as the Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester, make them suitable for cross-coupling with aryl chlorides, thereby enabling the production of diverse phenylalanine derivatives and other arylated compounds. This methodology has been extended to include reactions with aromatic chlorides, showcasing the versatility of boronic esters in synthesizing substituted phenylalanines and other valuable organic molecules (Firooznia, et al., 1998).
Polymer Synthesis
Boronic esters are also integral to the development of functional polymers. Their unique properties have been exploited in the synthesis of methacrylamido phenylboronic acids, serving as monomers for creating polymers with specific functionalities. This approach has led to the development of polymers that resist unwanted polymerization, thereby enhancing the yield and purity of the desired polymer products. Such advancements underscore the significance of boronic esters in polymer chemistry, particularly in creating well-defined boronic acid (co)polymers with precise molecular weights and low polydispersity (D'Hooge, et al., 2008).
Fluorescence Sensing
The application of boronic esters extends into the realm of fluorescence sensing, where their interaction with specific substrates can lead to significant fluorescence enhancements. For instance, the formation of cyclic boronate esters upon the addition of pinacol has been shown to increase the Lewis acidity of boronic acids, thereby strengthening cation-π stacking interactions. This phenomenon has been utilized in the development of fluorescence-based sensors for detecting various analytes, illustrating the potential of boronic esters in creating sensitive and selective sensing platforms (Huang, et al., 2010).
Mechanism of Action
Target of Action
Boronic acids and their esters are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids and their esters, in general, are known to interact with their targets by forming reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Boronic acids and their esters are known to be involved in a wide range of biochemical pathways due to their ability to interact with various biological targets .
Pharmacokinetics
The bioavailability of boronic acids and their esters is generally influenced by factors such as their solubility, stability, and the presence of transporters in the body .
Result of Action
The interaction of boronic acids and their esters with their targets can lead to changes in the function of these targets, potentially affecting cellular processes .
Future Directions
The future directions for “Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester” and similar compounds involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, more research is needed to explore the potential applications of these compounds in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)20-11-12-10-19-9-8-13(12)18-23-16(4,5)17(6,7)24-18/h8-10H,11H2,1-7H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJAORDUGNFOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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